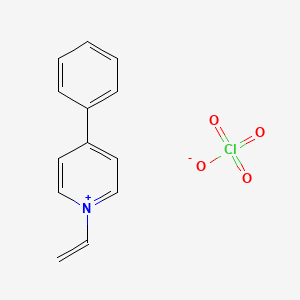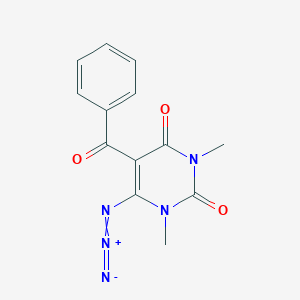![molecular formula C25H25N B14377625 N,N-Dimethyl-4-[3-(phenanthren-9-YL)propyl]aniline CAS No. 90170-09-5](/img/structure/B14377625.png)
N,N-Dimethyl-4-[3-(phenanthren-9-YL)propyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-[3-(phenanthren-9-yl)propyl]aniline is a chemical compound that belongs to the class of tertiary amines It features a phenanthrene moiety attached to a propyl chain, which is further connected to a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[3-(phenanthren-9-yl)propyl]aniline can be achieved through a multi-step process involving the following key steps:
Formation of the Phenanthrene Derivative: The phenanthrene moiety can be synthesized through a series of reactions starting from simpler aromatic compounds.
Attachment of the Propyl Chain: The phenanthrene derivative is then subjected to a Friedel-Crafts alkylation reaction to introduce the propyl chain.
Introduction of the Dimethylamino Group: Finally, the propyl chain is functionalized with a dimethylamino group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-[3-(phenanthren-9-yl)propyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (for nitration) and halogens (for halogenation).
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-[3-(phenanthren-9-yl)propyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-[3-(phenanthren-9-yl)propyl]aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenanthrene moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaniline: Lacks the phenanthrene moiety and has different chemical properties.
Phenanthrene: Does not have the dimethylamino group and exhibits different reactivity.
N,N-Dimethyl-4-phenylbutylamine: Similar structure but with a phenyl group instead of a phenanthrene moiety.
Uniqueness
N,N-Dimethyl-4-[3-(phenanthren-9-yl)propyl]aniline is unique due to the presence of both the phenanthrene moiety and the dimethylamino group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Propiedades
Número CAS |
90170-09-5 |
|---|---|
Fórmula molecular |
C25H25N |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(3-phenanthren-9-ylpropyl)aniline |
InChI |
InChI=1S/C25H25N/c1-26(2)22-16-14-19(15-17-22)8-7-10-21-18-20-9-3-4-11-23(20)25-13-6-5-12-24(21)25/h3-6,9,11-18H,7-8,10H2,1-2H3 |
Clave InChI |
QAHCFZTYUMYXKC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CCCC2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


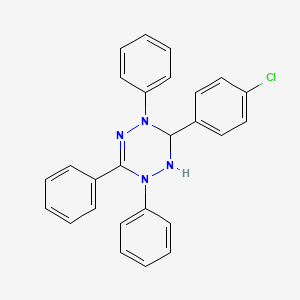
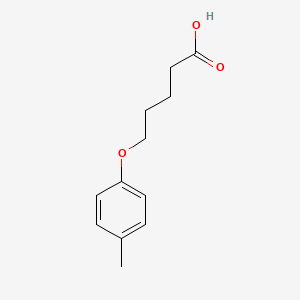
![Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate](/img/structure/B14377555.png)
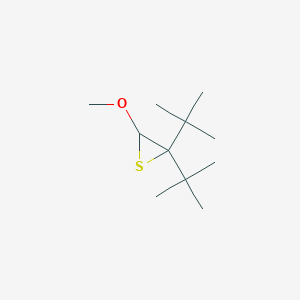
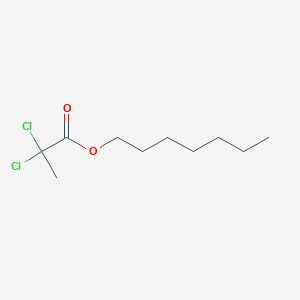
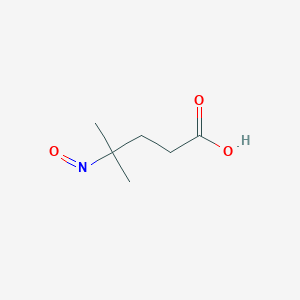
![2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B14377568.png)
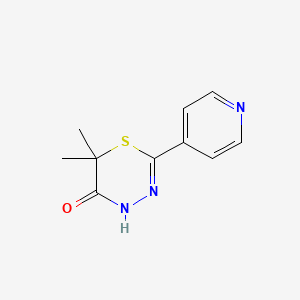
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
![4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14377578.png)
